![molecular formula C11H11N3O B11794031 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as a kinase inhibitor and its antiproliferative properties against cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities, such as antimicrobial and antiviral properties.
5H-pyrrolo[2,3-b]pyrazines: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a versatile scaffold for drug discovery makes it a valuable compound in medicinal chemistry research .
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O/c15-11-9-8(6-12-10(9)13-14-11)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13,14,15) |
InChI 键 |
VMRGWMFXEZWGIC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(N1)NNC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


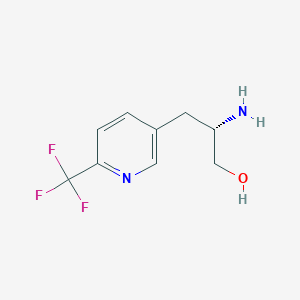
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)


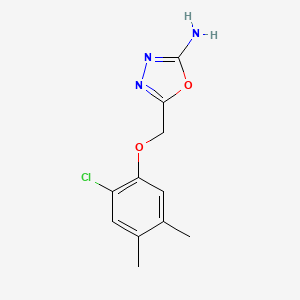


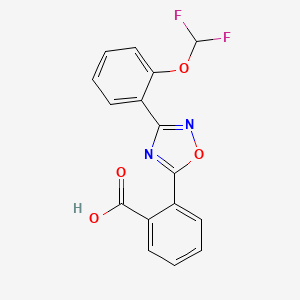
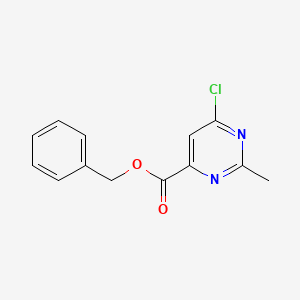
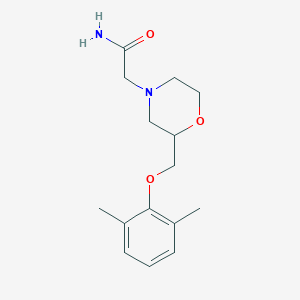
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

